花青素

描述

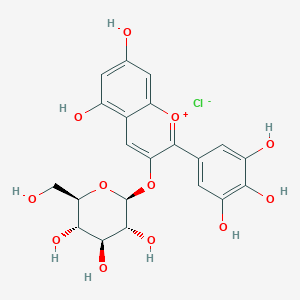

Myrtillin is an anthocyanin, which is the 3-glucoside of delphinidin . It can be found in all green plants, most abundantly in black beans, blackcurrant, blueberry, huckleberry, bilberry leaves, and in various myrtles, roselle plants, and Centella asiatica plant .

Synthesis Analysis

Myrtillin exhibits antioxidant properties that can potentially counteract oxidative damage . In a study, Caenorhabditis elegans were administered varying concentrations of myrtillin and subsequently infected with different pathogens . The three-dimensional structure of myrtillin was docked to the crystal structure of different bacterial proteins .

Molecular Structure Analysis

The three-dimensional structure of myrtillin was docked to the crystal structure of different bacterial proteins . The crystal-docked structures with the lowest binding energy were visualized .

Chemical Reactions Analysis

The thermodynamic and kinetic constants of the network pH-dependent equilibrium of a new myrtillin (delphinidin 3-O-glucoside)-vescalagin hybrid pigment have been determined by UV-visible absorption and stopped flow experiments . The vescalagin substitution at the C-8’ center of myrtillin entails important variations on the pigment behavior upon pH changes .

Physical And Chemical Properties Analysis

The hybrid pigment showed lower pK’a and pKa values and a much higher value of Kh . At moderately acidic pH values (4 < pH < 6), the percentage of the hemiketal is much lower and the quinoidal base and the (E)-chalcone represent higher percentages relatively to those for myrtillin .

科学研究应用

Cellular Proliferation and Viability

Myrtillin has been shown to not affect cell viability at a concentration of 50 µM, indicating its non-toxic nature to cells. Moreover, it has been observed that Myrtillin, in association with lipopolysaccharide, can induce mesenchymal stem cell (MSC) proliferation . This property is crucial for regenerative medicine and tissue engineering applications where cell growth is essential.

Anti-inflammatory and Immune Modulation

Research indicates that Myrtillin can modulate the immune response by increasing levels of anti-inflammatory cytokines such as IL-10 and TGF-β. It also shows a lower expression of NFκB, a protein complex that controls transcription of DNA, cytokine production, and cell survival . This application is significant in the development of treatments for chronic inflammatory diseases.

Cardiovascular Health

In animal models, Myrtillin has demonstrated potential benefits for cardiovascular health. A study using a rabbit model of atherosclerosis showed that Myrtillin decreased serum triglycerides, total cholesterol, LDL-C, and HDL-C. It also reduced lipid levels in the liver and aorta, and down-regulated the mRNA levels of inflammatory markers like IL-6 and VCAM-1 . These findings suggest that Myrtillin could be used in preventing or treating cardiovascular diseases.

Antioxidant Activity

Myrtillin exhibits strong antioxidant properties, which are beneficial in combating oxidative stress—a condition associated with various chronic diseases. The compound’s ability to up-regulate the mRNA levels of antioxidants like GSH-PX and SOD1 further supports its role in oxidative stress mitigation .

Natural Food Colorant

Due to its brilliant and attractive red color, Myrtillin is used as a natural food colorant. It is water-soluble and provides an agreeable acidic taste, which aids digestion . This application is particularly relevant in the food industry, where there is a growing demand for natural alternatives to synthetic colorants.

Cancer Research

Myrtillin has shown potential for binding with and inhibiting immune checkpoints, such as PD-1 and PD-L1. This action can activate the immune response in the tumor microenvironment and induce cancer cell death . This application is of great interest in the field of oncology, where new therapeutic strategies are constantly being sought.

作用机制

Target of Action

Myrtillin, also known as Delphinidin 3-glucoside, is an anthocyanin . It has been found to have potential anti-prion effects . The primary targets of Myrtillin are the prion proteins, specifically the normal cellular prion protein (PrP^C) and its pathogenic isoform (PrP^Sc) . These proteins play a crucial role in prion diseases, which are protein-based neurodegenerative disorders .

Mode of Action

Myrtillin interacts with its targets by binding to the prion proteins and inhibiting their pathological activity . It has been shown to reduce the levels of Reactive Oxygen Species (ROS) produced due to pathogenic prion infection, through the activation of the Keap1-Nrf2 pathway . This suggests that Myrtillin may exert its effects by modulating oxidative stress responses.

Biochemical Pathways

The key biochemical pathway involved in the action of Myrtillin is the anthocyanin biosynthesis pathway . In this pathway, the enzyme anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase produces delphinidin 3-(6-p-coumaroyl)glucoside from Myrtillin and p-coumaroyl-CoA . This process is crucial for the production of anthocyanins, which are plant pigments responsible for the red, purple, and blue colors in many fruits and vegetables.

Pharmacokinetics

It is known that anthocyanins, in general, have low bioavailability . This is due to their rapid elimination from the body, mostly through the kidneys and bile

Result of Action

The action of Myrtillin results in several molecular and cellular effects. It has been shown to have strong antioxidant action in prion-affected cells . Additionally, it has been found to increase the percentage of cells in the S/G2/M cycle phase , suggesting a potential role in cell cycle regulation. In a rabbit model of atherosclerosis, Myrtillin was shown to decrease serum lipid levels and down-regulate the mRNA levels of inflammatory markers .

Action Environment

The action of Myrtillin can be influenced by various environmental factors. For instance, the presence of metal ions can lead to the formation of Myrtillin complexes called metalloanthocyanins, which are responsible for the various colors in plants like Hydrangea macrophylla . .

安全和危害

属性

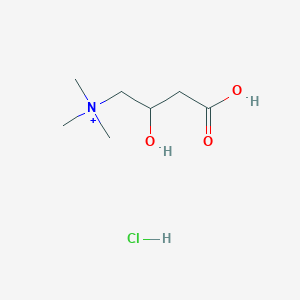

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-BTTVDUMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901028800 | |

| Record name | Mirtillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Delphinidin 3-glucoside chloride | |

CAS RN |

6906-38-3, 26984-07-6 | |

| Record name | Delphinidin 3-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6906-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirtillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delphinidin monoglucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mirtillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELPHINIDIN 3-GLUCOSIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

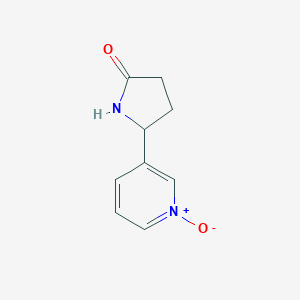

![2-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B196129.png)

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B196159.png)